2-cyclopropyl-3,3-difluoroazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-3,3-difluoroazetidine hydrochloride is a chemical compound that has recently gained significant attention in the fields of pharmacology and medical research. It is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen. The addition of a cyclopropyl group and two fluorine atoms at the 3-position of the azetidine ring enhances its chemical properties, making it more lipophilic and improving its solvent processability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a difluoro-substituted intermediate, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-3,3-difluoroazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-cyclopropyl-3,3-difluoroazetidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3,3-difluoroazetidine hydrochloride involves its interaction with specific molecular targets. The ring strain of the azetidine ring enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks and increased reaction rates compared to other secondary amine species. This property makes it a valuable compound in various chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine hydrochloride: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the azetidine ring.
Azetidine: The parent compound without any fluorine or cyclopropyl substitutions
Uniqueness
2-cyclopropyl-3,3-difluoroazetidine hydrochloride is unique due to the combination of the cyclopropyl group and the difluoro substitutions, which enhance its chemical properties and make it more versatile in various applications. Its increased lipophilicity and improved solvent processability set it apart from other similar compounds .
Properties
CAS No. |
2742660-45-1 |
---|---|
Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.60 g/mol |
IUPAC Name |
2-cyclopropyl-3,3-difluoroazetidine;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-9-5(6)4-1-2-4;/h4-5,9H,1-3H2;1H |
InChI Key |
KKWOJXMZEKEZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(CN2)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.